4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine
Overview
Description
“4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine” is an intermediate in the preparation of trisubstituted pyrimidine compounds . It has a CAS number of 544693-01-8 .
Molecular Structure Analysis
The molecular formula of this compound is C15H17ClN4O2 . The structure includes a morpholine ring attached to a pyrimidine ring, which is further substituted with a pyridine ring through an ether linkage .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. As an intermediate, it is likely involved in various synthetic pathways, particularly in the synthesis of trisubstituted pyrimidine compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.77400, a density of 1.306g/cm3, and a boiling point of 532.97ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
1. Kinase Inhibition and Pharmaceutical Applications
4-(Pyrimidin-4-yl)morpholines, such as the compound , have been identified as privileged pharmacophores for inhibiting PI3K and PIKKs. Their utility as kinase hinge binders is highlighted by their ability to adopt a co-planar conformation with an adjacent aromatic core, aiding in selectivity and potency. This characteristic makes them suitable for applications in drug development, especially in creating inhibitors for mTORC1 and mTORC2, which are relevant in cancer therapies (Hobbs et al., 2019).
2. Synthesis of Novel Morpholine Derivatives
Research has also focused on synthesizing novel derivatives of morpholines, which include the compound . These derivatives have potential applications in various fields, including medicinal chemistry. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives showed inhibited tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications (Lei et al., 2017).
3. Imaging Agents in Parkinson's Disease
The compound and its derivatives have been explored as potential PET imaging agents for Parkinson's disease. The synthesis of related compounds, such as HG-10-102-01, indicates their potential application in diagnosing and understanding neurodegenerative diseases (Wang et al., 2017).
4. Development of Anticancer and Antimicrobial Agents
Morpholine derivatives, including the compound , have been studied for their potential as anticancer and antimicrobial agents. Synthesis of new compounds in this class has led to the discovery of molecules with promising biological activities, further emphasizing the compound's relevance in drug discovery and development (Zaki et al., 2020).
Future Directions
properties
IUPAC Name |
4-[6-chloro-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-11-14(20-6-9-21-10-7-20)19-15(18-13)22-8-4-12-3-1-2-5-17-12/h1-3,5,11H,4,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDJWYUYLFBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)OCCC3=CC=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179508 | |
Record name | 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine | |
CAS RN |
544693-01-8 | |
Record name | 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544693-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine, 4-[6-chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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